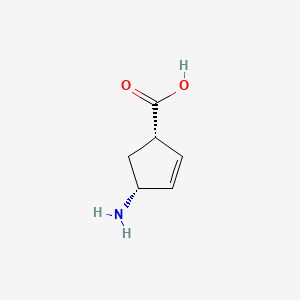

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, also known as (1S,4R)-ACPC, is a versatile, naturally occurring amino acid that plays an important role in a variety of biochemical and physiological processes. It is a key component of many enzymatic pathways and has been used as a substrate in a variety of biochemical and physiological studies. In recent years, (1S,4R)-ACPC has gained attention due to its potential applications in the field of synthetic biology, as well as its potential to be used as a therapeutic agent.

Scientific Research Applications

Helical Foldamers

cis-2-Aminocyclohex-4-enecarboxylic acid (cis-ACHE), which shares conformational similarities with (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid, is utilized in the development of helical foldamers. These foldamers, comprising alternating cis-ACHE and L-alanine, adopt 11/9-helical conformations in solution and in the crystal state, offering potential applications in molecular recognition and catalysis (Kwon, Kang, Choi, & Choi, 2015).

Synthesis of Hydroxy-Substituted Derivatives

Efficient synthesis methods have been developed for hydroxy-substituted derivatives of related compounds, starting from N-protected cis- and trans-2-aminocyclopent-3-enecarboxylic acid derivatives. These methods yield isomers with potential applications in medicinal chemistry and drug synthesis (Benedek et al., 2008).

Metal Complex Formation

2-Aminocyclopent-1-ene-1-dithiocarboxylic acid (ACDA), which has antifungal properties, forms complexes with various transition metals. Derivatization of the amine group of ACDA yields complexes with improved solubility, suggesting applications in the development of radiopharmaceuticals binding to metals like Pb(II) and Bi(III) (Bharadwaj & Musker, 1987).

Enzymatic Synthesis Strategies

New enzymatic strategies have been developed for the synthesis of enantiopure beta- and gamma-lactams and beta- and gamma-amino acids, including (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid. These methods have applications in the synthesis of biologically active compounds and pharmaceutical intermediates, like the drug Abacavir (Forró, 2011).

Peptide Incorporation

Efforts have been made in the incorporation of novel cyclopentylamines, including polyhydroxylated 5-aminocyclopent-1-enecarboxylic acids, into peptides. Such incorporation can lead to new types of peptides with potentially unique biological activities (Fernandez et al., 2010).

Mechanism of Action

Target of Action

A related compound, (1s,4r,7ar)-4-butoxy-1-[(1r)-1-formylpropyl]-2,4,5,6,7,7a-hexahydro-1h-isoindole-3-carboxylic acid, is reported to target beta-lactamase in enterobacter cloacae .

Mode of Action

It belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

properties

IUPAC Name |

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHZFWYUPZZKL-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C=C[C@@H]1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907765 |

Source

|

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102579-72-6, 168471-40-7 |

Source

|

| Record name | 4-Aminocyclopent-2-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)